molecular formula C4H7NO4 B12422455 (2S)-2-amino(1,4-13C2)butanedioic acid

(2S)-2-amino(1,4-13C2)butanedioic acid

Cat. No.: B12422455
M. Wt: 135.09 g/mol
InChI Key: CKLJMWTZIZZHCS-WGVUESGYSA-N
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Description

(2S)-2-amino(1,4-13C2)butanedioic acid is a labeled form of aspartic acid, where the carbon atoms at positions 1 and 4 are replaced with the carbon-13 isotope. Aspartic acid is a non-essential amino acid that plays a crucial role in the biosynthesis of proteins. The labeled version is often used in scientific research to study metabolic pathways and protein structures.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino(1,4-13C2)butanedioic acid typically involves the incorporation of carbon-13 labeled precursors into the aspartic acid molecule. One common method is the Strecker synthesis, which involves the reaction of an aldehyde with ammonium chloride and potassium cyanide, followed by hydrolysis. The labeled carbon atoms can be introduced using carbon-13 labeled aldehydes or cyanides.

Industrial Production Methods

Industrial production of labeled compounds like this compound often involves the use of bioreactors and microbial fermentation. Genetically modified microorganisms can be fed with carbon-13 labeled substrates to produce the desired labeled amino acid. The product is then purified using techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino(1,4-13C2)butanedioic acid can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form oxaloacetic acid.

    Reduction: It can be reduced to form aspartate semialdehyde.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Conditions typically involve nucleophiles like ammonia or amines under basic conditions.

Major Products

    Oxidation: Oxaloacetic acid.

    Reduction: Aspartate semialdehyde.

    Substitution: Various substituted aspartic acid derivatives.

Scientific Research Applications

(2S)-2-amino(1,4-13C2)butanedioic acid is widely used in scientific research, including:

    Chemistry: Used as a tracer in metabolic studies to understand the pathways of amino acid metabolism.

    Biology: Helps in studying protein structures and functions through NMR spectroscopy.

    Medicine: Used in the development of diagnostic tools and therapeutic agents.

    Industry: Applied in the production of labeled compounds for research and development.

Mechanism of Action

The mechanism of action of (2S)-2-amino(1,4-13C2)butanedioic acid involves its incorporation into proteins and metabolic pathways. The labeled carbon atoms allow researchers to track the compound through various biochemical processes using techniques like NMR spectroscopy. This helps in understanding the molecular targets and pathways involved in its metabolism.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-amino(1,4-12C2)butanedioic acid: The non-labeled form of aspartic acid.

    (2S)-2-amino(1,4-14C2)butanedioic acid: Labeled with carbon-14 instead of carbon-13.

    (2S)-2-amino(1,4-15N2)butanedioic acid: Labeled with nitrogen-15.

Uniqueness

The primary uniqueness of (2S)-2-amino(1,4-13C2)butanedioic acid lies in its carbon-13 labeling, which makes it particularly useful for NMR spectroscopy and metabolic studies. The carbon-13 isotope provides a distinct signal that can be tracked, allowing for detailed analysis of metabolic pathways and protein structures.

Properties

Molecular Formula

C4H7NO4

Molecular Weight

135.09 g/mol

IUPAC Name

(2S)-2-amino(1,4-13C2)butanedioic acid

InChI

InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/t2-/m0/s1/i3+1,4+1

InChI Key

CKLJMWTZIZZHCS-WGVUESGYSA-N

Isomeric SMILES

C([C@@H]([13C](=O)O)N)[13C](=O)O

Canonical SMILES

C(C(C(=O)O)N)C(=O)O

Origin of Product

United States

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